molecular formula C20H36O3 B14128449 14,15-Epoxysclareol

14,15-Epoxysclareol

Cat. No.: B14128449
M. Wt: 324.5 g/mol
InChI Key: SSSOHKBYCPCHHD-FMSLRJNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14,15-Epoxysclareol is an epoxy derivative of the natural labdane diterpene, sclareol. Sclareol is a valuable compound in the fragrance industry, most notably as the primary starting material for the semi-synthesis of Ambrox®, a prized ambergris substitute used as a fixative in high-end perfumes . The oxidative degradation of sclareol and its derivatives, including epoxy intermediates, is a key route in the production of such commercially important compounds . Research into related epoxy-labdanoids, such as 8a,13-epoxy-14,15-dinorlabd-12-ene (also known as Sclareol Oxide), demonstrates their role as key intermediates in synthetic pathways . These compounds are typically characterized using advanced techniques including NMR and IR spectroscopy . Beyond its applications in fragrance chemistry, sclareol and its derivatives are of significant interest in medicinal and biological chemistry research. Sclareol itself has documented potential antitumor activity, and research into nanoformulations aims to improve its bioavailability for therapeutic applications . The biosynthesis of the sclareol backbone in plants like Salvia sclarea is catalyzed by a pair of diterpene synthases, which operate without the need for additional oxidative enzymes like cytochrome P450s . This makes this compound a compound of interest for researchers in chemical synthesis, natural product chemistry, and fragrance development. This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(1R,2R,4aS,8aS)-1-[(3S)-3-hydroxy-3-(oxiran-2-yl)butyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H36O3/c1-17(2)9-6-10-18(3)14(17)7-11-19(4,21)15(18)8-12-20(5,22)16-13-23-16/h14-16,21-22H,6-13H2,1-5H3/t14-,15+,16?,18-,19+,20-/m0/s1

InChI Key

SSSOHKBYCPCHHD-FMSLRJNNSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@@](C)(C3CO3)O)(C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCC(C)(C3CO3)O)(C)O)C)C

Origin of Product

United States

Natural Occurrence and Isolation Protocols for 14,15 Epoxysclareol

Botanical and Other Natural Sources and Their Geographic Distribution

The labdane (B1241275) diterpenoid 14,15-Epoxysclareol, a derivative of sclareol (B1681606), is not as widely distributed in nature as its precursor. Its occurrence has been documented in specific plant species and as a product of fungal biotransformation.

Botanical Sources: The primary botanical sources identified for this compound and its isomers are within the Salvia and Astragalus genera.

Salvia reuterana : This species, endemic to Iran, is a known source of 14α-epoxysclareol. nih.govsid.ir It grows in various provinces of Iran, including Golestan, West Azerbaijan, Kermanshah, Tehran, Esfahan, and Fars. sid.ir Phytochemical investigations of the n-hexane extract from the aerial parts of S. reuterana have successfully isolated 14α-epoxysclareol along with other related labdane diterpenoids. nih.gov

Astragalus brachystachys : Bioassay-guided fractionation of acetone (B3395972) extracts from this plant has led to the isolation of 14R-epoxysclareol. researchgate.netebi.ac.uk

Salvia sclarea (Clary Sage) : While sclareol is the major diterpenoid in S. sclarea, its derivative this compound can be formed from it. mdpi.comresearchgate.net S. sclarea is native to the northern Mediterranean Basin, parts of North Africa, and Central Asia. wikipedia.org It is cultivated globally for its essential oil, with significant production in regions like the Mediterranean, Russia, and the United States. tandfonline.com

Fungal Biotransformation: The fungus Botrytis cinerea is capable of transforming sclareol into epoxysclareol. researchgate.netmdpi.com This phytopathogenic fungus has a wide host range, affecting numerous plant species globally. mdpi.com The transformation process involves the epoxidation of sclareol, indicating a metabolic pathway within the fungus that can modify labdane diterpenoids. researchgate.netmdpi.com

The geographic distribution of these source organisms is summarized in the table below.

OrganismTypeNatural Geographic Distribution
Salvia reuteranaPlantEndemic to Iran. nih.govsid.ir
Salvia sclareaPlantNative to the Mediterranean Basin, North Africa, and Central Asia. wikipedia.orggardenia.net Cultivated worldwide. tandfonline.com
Astragalus brachystachysPlantInformation on specific geographic distribution is limited in the provided context.
Botrytis cinereaFungusCosmopolitan, affects over 250 plant species worldwide. mdpi.com

Phytochemical Extraction and Isolation Strategies for Labdane Diterpenoids

The isolation of this compound and related labdane diterpenoids from plant material involves multi-step extraction and chromatographic techniques. These methods are designed to separate these compounds from the complex mixture of phytochemicals present in the plant extracts.

General Extraction Process: The initial step typically involves the extraction of dried and powdered plant material (often aerial parts, roots, or inflorescences) with a non-polar or semi-polar solvent. nih.govacs.org Common solvents used for this purpose include n-hexane, chloroform, and acetone. nih.govresearchgate.netacs.org The choice of solvent is crucial as labdane diterpenoids are generally lipophilic. The process involves macerating the plant material in the chosen solvent, followed by filtration. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. researchgate.netacs.org

For instance, in the study of Salvia leriaefolia, a related species, the air-dried and powdered plant material was extracted with a mixture of diethyl ether and light petroleum, and the resulting syrupy residue was subjected to further separation. acs.org Similarly, the isolation of 14α-epoxysclareol from Salvia reuterana was achieved from an n-hexane extract of its aerial parts. nih.gov

Chromatographic Separation and Isolation: The crude extract, rich in various compounds, requires further purification to isolate the target diterpenoids. Column chromatography is the primary method used for this separation. sid.iracs.org

Stationary Phase : Silica (B1680970) gel is the most commonly used stationary phase for the separation of labdane diterpenoids due to its effectiveness in separating compounds based on polarity. acs.org

Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent (like n-hexane or light petroleum) and gradually increasing the polarity by adding a more polar solvent (such as diethyl ether or ethyl acetate). acs.org This allows for the sequential elution of compounds with increasing polarity.

A representative isolation protocol for labdane diterpenoids from a Salvia species is detailed below:

StepProcedurePurpose
1. Extraction Air-dried and powdered aerial parts of the plant are extracted with n-hexane. nih.govTo obtain a non-polar crude extract containing lipophilic compounds like labdane diterpenoids.
2. Concentration The solvent from the extract is evaporated under vacuum. acs.orgTo obtain a concentrated, syrupy residue for chromatographic separation.
3. Column Chromatography The residue is loaded onto a silica gel column. acs.orgTo separate the mixture of compounds based on their polarity.
4. Elution The column is eluted with a solvent system of increasing polarity, such as n-hexane with increasing amounts of diethyl ether. acs.orgTo selectively elute fractions containing compounds of different polarities.
5. Fraction Collection & Analysis Fractions are collected and analyzed using Thin Layer Chromatography (TLC). acs.orgTo identify fractions containing the target compounds.
6. Further Purification Fractions containing the desired compound (e.g., this compound) are often combined and subjected to further chromatographic steps (e.g., preparative TLC or another column) until a pure compound is obtained.To achieve high purity of the isolated compound.
7. Structure Elucidation The structure of the isolated pure compound is confirmed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govacs.orgTo verify the chemical structure and stereochemistry of the isolated molecule.

This systematic approach, combining solvent extraction with meticulous chromatographic separation, has been successfully applied to isolate 14α-epoxysclareol and 14R-epoxysclareol from Salvia reuterana and Astragalus brachystachys, respectively. nih.govresearchgate.net

Biosynthetic Pathways and Microbial Biotransformation of 14,15 Epoxysclareol

Enzymatic Formation of 14,15-Epoxysclareol from Sclareol (B1681606)

The conversion of sclareol to this compound is an enzymatic process involving epoxidation. This reaction is a key step in the biosynthesis of various valuable compounds.

Elucidation of Epoxidation Enzymes and Mechanisms

The enzymatic epoxidation of sclareol's terminal double bond is primarily catalyzed by oxidoreductases, such as monooxygenases. mdpi.com These enzymes facilitate the addition of a single oxygen atom across the C=C double bond of the sclareol side chain, forming the characteristic epoxide ring of this compound. libretexts.org This reaction is a common strategy in biological systems to increase the reactivity of a molecule, often as a prelude to further functionalization. mdpi.com

The general mechanism involves the activation of molecular oxygen by the enzyme, which then transfers an oxygen atom to the alkene. This process can be highly specific, often yielding a single stereoisomer of the epoxide. While the precise enzymes from many organisms are still under investigation, P450 monooxygenases are a well-studied class of enzymes known to perform such reactions. researchgate.netchemrxiv.org

Microbial Biotransformation of Labdane (B1241275) Diterpenoids by Fungi and Bacteria

Microorganisms, particularly fungi, are adept at metabolizing labdane diterpenoids like sclareol. mdpi.com This biotransformation is often a detoxification mechanism for the microbe and can lead to a diverse array of new compounds. mdpi.comresearchgate.net Filamentous fungi have been shown to be particularly effective in these transformations, producing hydroxylated, oxidized, and rearranged derivatives. nih.govresearchgate.net

Botrytis cinerea-Mediated Bioconversion of Sclareol to this compound

The plant pathogenic fungus Botrytis cinerea is known to biotransform the cytotoxic compound sclareol into this compound in high yields. nih.govresearchgate.net This conversion is a key detoxification pathway for the fungus. researchgate.net Fermentation of sclareol with B. cinerea has been shown to yield this compound as a major product. nih.gov This specific epoxidation highlights the fungus's enzymatic machinery tailored for modifying such terpenes. nih.govmdpi.com

Production of Novel Metabolites via Biotransformation

The biotransformation of sclareol and its epoxide does not always stop at this compound. For instance, Botrytis cinerea can further convert this compound into a novel halogenated metabolite, 8-deoxy-14,15-dihydro-15-chloro-14-hydroxy-8,9-dehydrosclareol. nih.govmdpi.com This subsequent transformation suggests an epoxide opening followed by a nucleophilic displacement of a hydroxyl group with a chlorine atom, a rare microbial halogenation reaction. mdpi.com Other microorganisms, when presented with labdane diterpenoids, can produce a variety of metabolites through reactions like hydroxylation, oxidation, and rearrangement, demonstrating the vast potential of microbial biotransformation for generating chemical diversity. nih.govnih.govacs.org

Molecular Mechanisms of Biotransformation Reactions

The molecular mechanisms underlying the biotransformation of sclareol involve a series of enzymatic reactions aimed at modifying its structure. The initial epoxidation is a key step, increasing the molecule's polarity and providing a reactive site for further enzymatic action. mdpi.com

Chemical Synthesis and Semisynthesis of 14,15 Epoxysclareol and Its Analogues

Strategies for Epoxidation of Sclareol (B1681606) in Organic Synthesis

The conversion of the terminal double bond of sclareol into an epoxide ring is the crucial step in synthesizing 14,15-Epoxysclareol. Methodologies have evolved from stoichiometric peracid oxidants to more advanced catalytic systems.

Peracids are conventional and straightforward reagents for the epoxidation of olefins. google.com In the synthesis of this compound, organic peroxyacids such as meta-chloroperbenzoic acid (m-CPBA) and peracetic acid have been commonly employed. google.compatsnap.com For instance, a method disclosed in a German patent involves the epoxidation of sclareol with m-CPBA in an organic solvent like methylene (B1212753) dichloride, in the presence of sodium acetate. google.compatsnap.com Another approach utilizes peracetic acid in ethyl acetate, also with sodium acetate. google.com

While these methods are effective and generally provide good yields, they possess significant drawbacks. google.com Peracids are costly, and their use results in low atom economy, as a stoichiometric amount of the corresponding carboxylic acid is generated as a byproduct. google.com The reactions can also be lengthy; for example, the synthesis with peracetic acid can take up to eight days. google.com Furthermore, many peroxyacids exhibit poor stability, posing challenges and potential hazards during transportation, storage, and use. google.com

Table 1: Comparison of Peracid-Based Epoxidation Methods for Sclareol

Oxidant Solvent Additive Reaction Time Key Disadvantages
meta-chloroperbenzoic acid (m-CPBA) Methylene dichloride Sodium acetate Not specified High cost, poor atom economy

Advancements in Catalytic Epoxidation with Hydrogen Peroxide

To overcome the limitations of peracid-based methods, significant advancements have been made in developing catalytic systems that use hydrogen peroxide (H₂O₂) as the terminal oxidant. google.com Hydrogen peroxide is an ideal "green" oxidant because it is inexpensive, readily available, and its only byproduct is water, leading to a much cleaner and more atom-economical process. google.comnih.gov However, H₂O₂ is not reactive enough on its own and requires activation by a catalyst. nih.gov

Modern synthetic methods for this compound utilize transition metal compounds as catalysts to activate the hydrogen peroxide. google.com Catalysts based on isopoly-acids or heteropolyacids of vanadium, molybdenum, or tungsten are particularly effective. google.com These reactions can be performed in either homogeneous water-organic solvent systems or in two-phase systems, the latter of which often incorporates a phase-transfer catalyst to facilitate the reaction between the aqueous H₂O₂ and the organic-soluble sclareol. google.com These catalytic methods are not only more environmentally friendly but are also highly efficient, offering excellent yields in significantly shorter reaction times compared to peracid routes. google.compatsnap.com For example, using 12-phosphotungstic acid as a catalyst in a 1,2-dichloroethane/water system at 70°C, a 93.8% yield of this compound can be achieved in just 12 hours. patsnap.com

Table 2: Examples of Catalytic Epoxidation of Sclareol using Hydrogen Peroxide

Catalyst Co-catalyst/Additive Solvent System Conditions Yield Reference
12-Phosphotungstic acid Cetylpyridinium chloride 1,2-Dichloroethane / 30% H₂O₂ 70°C, 12 h 93.8% patsnap.com
Sodium tungstate (B81510) dihydrate Sodium dihydrogen phosphate, Cetylpyridinium chloride Chloroform / 10% H₂O₂ 70°C, 24 h 87.8% patsnap.com

Sustainable Synthetic Methodologies for Labdane (B1241275) Diterpenoids

The principles of green chemistry, which aim to develop sustainable and environmentally friendly chemical processes, are increasingly being applied to the synthesis of complex natural products like labdane diterpenoids. Beyond the use of H₂O₂ as a clean oxidant, another significant sustainable strategy is the use of biotechnological methods, such as heterologous production in microorganisms. nih.gov

A notable example is the production of labdane-type diterpenes in the green alga Chlamydomonas reinhardtii. nih.gov By introducing a codon-optimized gene encoding copal-8-ol diphosphate (B83284) synthase from Cistus creticus (a key enzyme in labdane synthesis) into the chloroplast genome of the alga, researchers were able to induce the production of several labdane compounds. nih.gov The transplastomic algal lines successfully produced sclareol, ent-manoyl oxide, labda-13-ene-8α,15-diol, and ent-13-epi-manoyl oxide. nih.gov The highest yield for sclareol reached 0.038 µg/mg of cell dry weight. nih.gov This approach represents a promising sustainable alternative to traditional chemical synthesis or extraction from plant sources, leveraging the photosynthetic capabilities of microalgae to produce valuable compounds from simple precursors. nih.gov

Derivatization and Functionalization of the this compound Scaffold

This compound is not only a target molecule but also a versatile starting material for the synthesis of other complex diterpenoids and novel analogues. patsnap.com The epoxide ring is a key functional group that can be opened under various conditions to introduce new functionalities.

A primary example of its use as a synthetic intermediate is in the preparation of 8α,13,14,15-tetrahydroxy-labdane. patsnap.com This transformation involves the hydrolytic opening of the epoxide ring to form a diol at the C14 and C15 positions, demonstrating a straightforward functionalization of the scaffold. The reactivity of the epoxide allows for the creation of a variety of derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov While the broader labdane skeleton can be modified in numerous ways, such as through rearrangements of other epoxides on the decalin core or the opening of related lactone rings, the direct functionalization of the 14,15-epoxide is a key route to analogues with modified side chains. nih.govrsc.org

Structure Activity Relationship Sar Studies of 14,15 Epoxysclareol Derivatives

Impact of the 14,15-Epoxide Moiety on Biological Activities

The 14,15-epoxide group is a crucial structural feature in many bioactive labdane (B1241275) diterpenoids. Its presence and configuration significantly influence the compound's interaction with biological targets, leading to a range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. ontosight.airesearchgate.net

The epoxide ring, a three-membered cyclic ether, introduces conformational rigidity and a site for nucleophilic attack, which can be critical for binding to enzymes or receptors. Research on various labdane diterpenes highlights the importance of this functional group. For instance, compounds within the labdane family featuring an epoxide at the 12,15 position have been investigated for their potential in medicinal chemistry. ontosight.ai The specific arrangement of the epoxide in relation to other functional groups on the labdane skeleton contributes directly to their biological activity profile. ontosight.ai

Studies on naturally occurring epoxy labdane-type diterpenoids have demonstrated their potential as anti-infective agents. rsc.org For example, mycaperoxides A and B, which are labdane diterpenes isolated from a marine sponge, possess a peroxide linkage but share the principle of a reactive oxygen-containing ring system. These compounds exhibit both antibacterial activity against Gram-positive bacteria and antiviral activity against Herpes simplex type-1 virus. thieme-connect.com The cytotoxicity of these compounds against various cancer cell lines further underscores the importance of such reactive moieties. thieme-connect.com The epoxide group in 14,15-epoxysclareol and its analogues is believed to function similarly, acting as a key pharmacophore responsible for mediating their biological effects.

Substituent Effects and Chemical Modifications on Labdane Diterpenoids

The biological activity of labdane diterpenoids can be finely tuned by introducing or modifying substituents on the core bicyclic structure and the side chain. mdpi.comroyalsocietypublishing.org These chemical modifications alter the molecule's polarity, lipophilicity, steric profile, and electronic properties, thereby affecting its pharmacokinetics and pharmacodynamics.

Biotransformation studies using microorganisms have provided a powerful tool for generating and evaluating novel labdane derivatives. For example, the incubation of labdane substrates with fungi like Fusarium oxysporum and Mucor verrucaria has yielded a variety of oxidized analogues, including hydroxy, oxo, formyl, and carboxy derivatives. royalsocietypublishing.org The evaluation of these metabolites for anticholinesterase activity revealed that such substitutions play a determinant role. royalsocietypublishing.org Specifically, the introduction of an oxo group at C-2 or hydroxylation at C-7α and C-3β resulted in compounds with varying degrees of inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). royalsocietypublishing.org

Further research into anti-inflammatory constituents from natural sources has also shed light on SAR. In a study on labdane-type diterpenoids from Hedychium coronarium, analogues were compared to elucidate the role of specific substituents. nih.gov It was found that a compound with a hydroxy group at the C-7 position exhibited more effective inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils compared to analogues lacking this substituent. nih.gov This highlights the significance of the position and nature of functional groups on the decalin ring system.

The following table summarizes the observed effects of various substituents on the biological activity of labdane diterpenoid derivatives based on published research findings.

Modification Site Substituent Parent Compound Observed Effect on Bioactivity Reference
C-2Oxo (=O)15,16-epoxy-13(16),14-labdadieneIntroduction of oxo group influenced anticholinesterase activity. royalsocietypublishing.org
C-3β-Hydroxy (-OH)13(16),14-labdadiene-15,16-epoxy-8-olResulted in a metabolite with altered anticholinesterase activity. royalsocietypublishing.org
C-7α-Hydroxy (-OH)13(16),14-labdadiene-15,16-epoxy-8-olProduced a derivative with modified anticholinesterase activity. royalsocietypublishing.org
C-7Hydroxy (-OH)Labdane analogueEnhanced inhibition of superoxide generation and elastase release. nih.gov
C-18Dihydroxy, Formyl, Carboxy15,16-epoxy-13(16),14-labdadieneThese modifications via biotransformation led to derivatives with distinct anticholinesterase profiles. royalsocietypublishing.org

Design Principles for Enhanced Bioactivity in this compound Analogues

The design of novel this compound analogues with enhanced or targeted bioactivity is guided by established medicinal chemistry principles and SAR findings. The goal is to optimize the molecular structure to improve potency, selectivity, and pharmacokinetic properties.

A primary design strategy involves leveraging the natural diversity of labdane diterpenes as a "naturally occurring library" of bioactive compounds. mdpi.com This approach uses the core labdane scaffold, such as the trans-decalin homodrimane nucleus derived from sclareolide, which can be readily functionalized. mdpi.com By systematically introducing different functional groups (e.g., amides, esters) with varying spacers and substituents at specific positions, new classes of bioactive agents can be identified. For example, this strategy led to the discovery of novel and selective antagonists for the TRPV4 channel. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models offer a rational approach to analogue design. vietnamjournal.ru Although detailed QSAR studies specifically for this compound are not widely published, the principles are broadly applicable. These models use computational chemistry to correlate physicochemical properties (descriptors) of a series of compounds with their biological activity. vietnamjournal.rumdpi.com Key descriptors often include lipophilicity (log P), electronic parameters (Hammett constants), and steric factors (molar refractivity). mdpi.com For instance, a Craig plot analysis, which maps substituents based on their hydrophobic and electronic characteristics, can guide the selection of new substituents to probe the chemical space and optimize activity. mdpi.com This methodology helps in identifying the structural requirements for high potency and can predict the activity of theoretical derivatives before their synthesis. mdpi.com

Key design principles for enhancing the bioactivity of this compound analogues include:

Modification of the Side Chain: The region around the epoxide is a prime target for modification. Altering the length and functionality of the side chain can modulate receptor or enzyme interactions.

Functionalization of the Decalin Core: Introducing polar groups like hydroxyls or oxo groups at specific positions on the A and B rings can improve selectivity and solubility, as demonstrated by the varied activities of hydroxylated labdanes. royalsocietypublishing.orgnih.gov

Stereochemical Control: The stereochemistry at chiral centers, including those on the decalin ring and the side chain, is often critical for bioactivity. nih.govnih.gov Synthesis of stereoisomers is essential to determine the optimal spatial arrangement for target binding.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics. For example, exploring different heterocyclic rings to replace or mimic parts of the side chain structure.

By integrating these design principles, researchers can systematically explore the SAR of the this compound scaffold to develop new chemical entities with significant therapeutic potential.

Advanced Analytical Techniques for the Characterization and Quantification of 14,15 Epoxysclareol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the intricate three-dimensional structure of 14,15-epoxysclareol. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for this purpose, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules like this compound. ipb.ptresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule. oxinst.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a comprehensive structural assignment. researchgate.net

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons present. oxinst.com For instance, the chemical shifts in a ¹H NMR spectrum can indicate the electronic environment of each proton, while the integration of the signals reveals the relative number of protons of each type. oxinst.com Similarly, ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments help to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. core.ac.uk

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. acs.org

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting different fragments of the molecule. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule. ipb.pt

Through the systematic analysis of these NMR spectra, the complete structure and relative stereochemistry of this compound can be unequivocally determined.

Table 1: Illustrative NMR Data for a Labdane (B1241275) Diterpene Core Structure

Carbon No.DEPT¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)Key HMBC CorrelationsKey COSY Correlations
1CH₂39.11.80 (m), 1.05 (m)C-2, C-3, C-5, C-10, C-20H-2
2CH₂18.51.60 (m), 1.50 (m)C-1, C-3, C-4, C-10H-1, H-3
3CH₂42.21.45 (m), 1.35 (m)C-2, C-4, C-5, C-18, C-19H-2, H-4
4C33.5---
5CH55.80.95 (dd, 12.0, 2.0)C-1, C-4, C-6, C-7, C-9, C-10, C-19, C-20H-6
..................

This table is a generalized representation and specific values for this compound would require experimental data.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov When coupled with fragmentation techniques (MS/MS), it can also offer valuable structural information. researchgate.net

For this compound, which has a molecular formula of C₂₀H₃₆O₃ and a molecular weight of 324.5 g/mol , MS analysis is used to confirm this mass. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for analyzing diterpenes. nih.gov In a typical LC-ESI-QQQ (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole) analysis, the molecule is first ionized. For this compound, this often results in the formation of a sodium adduct, [M+Na]⁺, with an m/z of 347.3. nih.govvulcanchem.com

The fragmentation pattern of the parent ion provides clues to the molecule's structure. Common fragmentation pathways for compounds like this compound include the neutral loss of water (H₂O). vulcanchem.com The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.net

Table 2: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₀H₃₆O₃ nih.gov
Molecular Weight324.5 g/mol nih.gov
Ionization ModePositive nih.gov
Precursor Adduct[M+Na]⁺ nih.gov
m/z of Precursor347.3 nih.govvulcanchem.com

Data obtained from LC-ESI-QQQ analysis.

Chromatographic Methodologies for Isolation, Purity Assessment, and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as plant extracts, and for its subsequent quantification. These methods are also crucial for assessing the purity of isolated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labdane Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like labdane-type diterpenes. uoa.grresearchgate.net In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a capillary column. nih.gov The separated components then enter the mass spectrometer for detection and identification. nih.gov

The GC-MS analysis of labdane diterpenes can be challenging due to their similar structures and potential for thermal degradation. thieme-connect.com However, with optimized chromatographic conditions, including the choice of the column (e.g., HP-5MS) and the temperature program, individual diterpenes can be successfully separated and identified. acs.orguoa.gr The resulting mass spectra can be compared to libraries or authentic standards for confirmation. researchgate.net This method is particularly useful for identifying labdane diterpenes in crude plant extracts. uoa.gr

Table 3: Typical GC-MS Parameters for Labdane Diterpene Analysis

ParameterCondition
ColumnHP-5MS (or equivalent)
Carrier GasHelium
Injection ModeSplitless
Injector Temperature250-280°C
Oven Temperature Programe.g., 50°C for 3 min, then ramp at 15°C/min to 300°C, hold for 3 min
DetectorMass Spectrometer (Ion Trap or Quadrupole)

These are example parameters and may need to be optimized for specific applications. acs.org

Bioassay-Guided Fractionation and Identification of Active Principles

Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from natural sources. ajol.infomdpi.com This process involves separating a crude extract into fractions using chromatographic techniques, followed by biological testing of each fraction to identify the active components. brieflands.com

The process typically begins with a crude extract from a plant source known to contain labdane diterpenes. unige.it This extract is then subjected to a series of chromatographic separations, such as column chromatography over silica (B1680970) gel. mdpi.com The resulting fractions are then tested for a specific biological activity. The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) until a pure, active compound, such as this compound, is isolated. jst.go.jp Spectroscopic methods, primarily NMR and MS, are then used to identify the structure of the isolated compound. unige.itjst.go.jp

Validation of Analytical Procedures for this compound Research

The validation of analytical procedures is a critical requirement to ensure that the methods used for the analysis of this compound are reliable, accurate, and fit for their intended purpose. ich.orgeuropa.eu The validation process involves evaluating several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). ich.org

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. scispace.com For example, in an HPLC method, this means that the peak for this compound should be well-resolved from other compounds in the sample. scispace.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. tandfonline.com This is typically assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.999. tandfonline.comtandfonline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. tandfonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. tandfonline.com

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or with different equipment. ich.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. tandfonline.comtandfonline.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. tandfonline.comtandfonline.com

Table 4: Example Validation Parameters for an HPLC Method for Diterpene Quantification

ParameterAcceptance CriteriaExample Finding
Linearity (R²)≥ 0.9990.9995
Accuracy (% Recovery)98-102%101.5%
Precision (Repeatability, %RSD)≤ 2%1.7%
Precision (Intermediate, %RSD)≤ 3%2.5%
LOD (mg/L)Report Value0.03
LOQ (mg/L)Report Value0.08

This table provides illustrative values based on typical analytical method validation for diterpenes. tandfonline.comtandfonline.com

By rigorously validating the analytical methods used in the study of this compound, researchers can have confidence in the quality and integrity of their data.

Future Directions and Emerging Research Avenues for 14,15 Epoxysclareol

Application of Synthetic Biology and Combinatorial Biosynthesis for Novel Analogues

The fields of synthetic biology and combinatorial biosynthesis offer powerful tools for generating novel analogues of 14,15-Epoxysclareol, potentially leading to compounds with enhanced or new biological activities. This approach leverages the modular nature of diterpene biosynthesis in plants and fungi. researchgate.net The biosynthesis of labdane-related diterpenoids typically involves the action of two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). researchgate.net

By combining diTPSs from different organisms, researchers can create a variety of diterpene scaffolds. researchgate.net These scaffolds can then be further modified by a range of CYPs, which catalyze specific oxidation reactions. researchgate.net This mix-and-match strategy, often carried out in engineered microbial hosts like Saccharomyces cerevisiae or Aspergillus nidulans, can produce a library of novel labdane (B1241275) diterpenoid analogues. researchgate.netmdpi.com For instance, heterologous expression of a silent biosynthetic gene cluster from the fungus Talaromyces sp. in Aspergillus nidulans led to the production of thirteen labdane diterpene derivatives, including five previously undescribed compounds. mdpi.com

This methodology could be applied to generate analogues of this compound by introducing genes for specific diTPSs and CYPs into a microbial chassis. The process would involve:

Identifying the biosynthetic pathway: Elucidating the specific diTPSs and CYPs responsible for the formation of the 14,15-epoxide and other functional groups in this compound.

Enzyme promiscuity: Exploiting the natural promiscuity of these enzymes to accept modified substrates or produce alternative products. pnas.org

Combinatorial assays: Systematically combining different diTPSs and CYPs to generate a diverse set of new molecules based on the sclareol (B1681606) backbone. researchgate.net

The resulting analogues can then be screened for various biological activities, such as antimicrobial or anti-inflammatory effects, potentially leading to the discovery of new therapeutic agents.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Drug Design

Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships (SARs) of bioactive compounds like this compound and for designing new drugs. unifap.br These computational approaches can provide insights into how the molecule interacts with biological targets at the atomic level, guiding the synthesis of more potent and selective analogues. unifap.br

For labdane diterpenoids, computational studies have been used to elucidate their anti-inflammatory mechanisms. For example, research on the labdane diterpene andrographolide (B1667393) and its analogues has shown that their anti-inflammatory effects are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net Molecular modeling can help to understand how specific structural features, such as the α-alkylidene-β-hydroxy-γ-butyrolactone system found in some active labdanes, contribute to this inhibitory activity. nih.govresearchgate.net

Future computational research on this compound could involve:

Conformational Analysis: Determining the three-dimensional structure and conformational flexibility of the molecule. unifap.br

Docking Studies: Simulating the interaction of this compound with the active sites of potential protein targets, such as enzymes involved in inflammatory pathways or microbial growth.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of this compound and its synthesized analogues with their observed biological activity. unifap.br This can help predict the activity of new, unsynthesized compounds.

Reaction Mechanism Simulation: Using quantum mechanics calculations to understand the enzymatic reactions involved in its biosynthesis or the chemical reactions underlying its mechanism of action.

These computational approaches, when integrated with synthetic efforts, can accelerate the drug discovery process by prioritizing the most promising candidate molecules for synthesis and biological testing.

Translational Research Opportunities for Labdane Diterpenoids

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical or commercial setting. Labdane diterpenoids, as a class, have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive candidates for translational research. researchgate.netresearchgate.netfrontiersin.org

The anti-inflammatory properties of labdane diterpenoids are particularly well-documented. researchgate.net Many of these compounds have been shown to modulate key inflammatory pathways, such as the NF-κB and arachidonic acid metabolism pathways. researchgate.net For example, the natural product calcaratarin D, a labdane diterpenoid, has been identified as a potent anti-inflammatory agent that suppresses the production of pro-inflammatory mediators like TNF-α and IL-6. nih.gov Such findings provide a strong rationale for investigating the therapeutic potential of other labdanes, including this compound, for inflammatory conditions.

Translational research opportunities for this compound and related labdanes could focus on:

Preclinical evaluation: Conducting in-depth studies in cellular and animal models to validate its therapeutic efficacy for specific diseases.

Pharmacokinetic and pharmacodynamic studies: Assessing how the compound is absorbed, distributed, metabolized, and excreted by the body, and how it affects its biological target.

Formulation development: Creating stable and effective delivery systems to enhance the bioavailability and therapeutic effect of the compound.

Biomarker discovery: Identifying molecular markers that can be used to monitor the therapeutic response to the compound in preclinical and clinical studies.

By pursuing these translational research avenues, the therapeutic potential of this compound can be systematically evaluated, paving the way for its potential development as a new drug or functional ingredient.

Q & A

Q. What are the best practices for ensuring ethical compliance in this compound research involving biological samples?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples. For animal studies, follow ARRIVE guidelines for humane endpoints and sample size justification. Disclose conflicts of interest and cite commercial reagent sources (e.g., Sigma-Aldrich for solvents) with catalog numbers. Use plagiarism-checking software for literature reviews to maintain academic integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.